

Cy5 acid (mono SO3) dye characteristics

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Compound of Interest

Compound Name: Cy5 acid(mono so3)

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An In-depth Technical Guide to Cy5 Acid (mono SO3) Dye

Introduction

Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its applications in the far-red region of the visible spectrum.[1][2] The "acid" form of Cy5 refers to the molecule containing a non-activated carboxylic acid group.[3][4] This guide focuses on the mono-sulfonated (mono SO3) variant of Cy5 acid. The inclusion of a single sulfonate group (SO_3^-) is a critical modification that significantly enhances the dye's water solubility.[1][4] This property is highly advantageous for biological applications, as it allows for labeling reactions in aqueous buffers, minimizing the need for organic co-solvents that could potentially denature sensitive biomolecules like proteins.[1][4]

Cy5 conjugates are characterized by their intense brightness, high photostability, and pH insensitivity over a broad range (pH 3-10).[5][6][7] Its emission in the far-red spectrum (around 660-670 nm) is particularly valuable as it falls within a window where autofluorescence from biological specimens is minimal, leading to a higher signal-to-noise ratio in imaging experiments.[1][5] These characteristics make Cy5 acid (mono SO3) a versatile tool for researchers in molecular biology, diagnostics, and drug development for labeling proteins, peptides, and nucleic acids.[1][2][8]

Core Characteristics: Photophysical and Chemical Properties

The performance of a fluorophore is defined by its specific photophysical and chemical characteristics. The mono SO₃ variant of Cy5 acid exhibits properties that make it a staple in fluorescence-based assays.

Quantitative Data Summary

The key quantitative parameters for Cy5 acid and its sulfonated variants are summarized below. Values can vary slightly based on the solvent, pH, and conjugation state.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~646 - 651 nm	[3][7]
Emission Maximum (λ_{em})	~662 - 670 nm	[1][3][7][8]
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	~0.20	[3]
Molecular Weight (MW)	519.1 g/mol (non-sulfonated)	[3]
Recommended pH Range	3 - 10	[6][7]
Solubility	DMSO, DMF	[3][6]

Note: The addition of a sulfonate group increases the molecular weight and significantly improves aqueous solubility.

Key Applications

The favorable spectral properties and water solubility of mono-sulfonated Cy5 make it suitable for a wide array of applications.

- **Biomolecular Labeling:** It is widely used for covalently labeling proteins, antibodies, peptides, and nucleic acids to enable fluorescent detection.[1][8][9]
- **Fluorescence Microscopy:** Its intense fluorescence and low background signal are ideal for visualizing cellular structures and tracking labeled molecules in techniques like confocal and super-resolution microscopy.[1]

- **In Vivo Imaging:** Emission in the near-infrared (NIR) spectrum allows for greater tissue penetration, making it a powerful probe for non-invasive in vivo imaging of small animals to track drug delivery or monitor disease progression.[\[1\]](#)[\[2\]](#)
- **Flow Cytometry:** Cy5 is compatible with the red laser lines (e.g., 633 nm or 647 nm) common in flow cytometers, enabling the detection and quantification of labeled cells.[\[1\]](#)
- **Diagnostic Assays:** It serves as a robust reporter in various sensitive diagnostic assays, including microarrays and immunoassays.[\[1\]](#)[\[8\]](#)

Experimental Protocols

The following section details a standard protocol for the covalent labeling of proteins with Cy5. The most common method involves a pre-activated N-hydroxysuccinimide (NHS) ester of the dye, which readily reacts with primary amines on the protein.

Protocol: Protein Labeling with Cy5 Mono-Reactive NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.

Materials Required:

- Protein solution (2-10 mg/mL in amine-free buffer)
- Cy5 mono-reactive NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 100 mM sodium bicarbonate or sodium carbonate, pH 8.5-9.3.[\[10\]](#)
Amine-free buffers like PBS or HEPES are also suitable.[\[11\]](#)[\[12\]](#)
- Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[\[10\]](#)[\[12\]](#)

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., PBS, MES, HEPES).[\[11\]](#) Buffers containing Tris or glycine will compete with the protein for the dye and must be removed, for example, by dialysis or buffer exchange.[\[10\]](#)[\[12\]](#)
 - Adjust the protein concentration to 2-10 mg/mL.
- Dye Preparation:
 - Warm the vial of Cy5 NHS ester to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[11\]](#) This solution should be prepared fresh immediately before use.[\[12\]](#)
- Conjugation Reaction:
 - Adjust the pH of the protein solution to 8.5-9.3 by adding the required volume of Conjugation Buffer.
 - Add the calculated amount of Cy5 stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye-to-protein depends on the specific protein and application but a starting point is often a 10- to 20-fold molar excess of dye.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[10\]](#) Mix gently every 10-15 minutes.[\[10\]](#)
- Purification of the Conjugate:
 - Separate the Cy5-labeled protein from the unreacted free dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[\[10\]](#)
 - Load the reaction mixture onto the column and elute with PBS or another suitable storage buffer.

- The first colored band to elute is the labeled protein, while the second, slower-moving band is the free dye.[10] Collect the fractions corresponding to the first band.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
 - Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term or in aliquots at -20°C for long-term storage, always protected from light.[11]

Visualizations: Workflows and Principles

Diagrams created with Graphviz to illustrate key concepts and workflows related to Cy5 dye.

Caption: Workflow for covalent labeling of proteins with Cy5 NHS ester.

Caption: Jablonski diagram illustrating the principle of fluorescence.

Caption: Decision logic for selecting between sulfonated and non-sulfonated Cy5.

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